6-methyl-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that features a tetrazole ring, a chromenone core, and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. One common approach starts with the preparation of the chromenone core, followed by the introduction of the tetrazole ring and the cyclopentane ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
6-methyl-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-methyl-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The tetrazole ring and chromenone core are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl [4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate
- 5-(1H-tetrazol-5-yl)isophthalic acid
- Di(1H-tetrazol-5-yl)methanone oxime
Uniqueness
6-methyl-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific combination of structural features, including the tetrazole ring, chromenone core, and cyclopentane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14N4O3 |
---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
6-methyl-7-(2H-tetrazol-5-ylmethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C15H14N4O3/c1-8-12(21-7-13-16-18-19-17-13)6-5-10-9-3-2-4-11(9)15(20)22-14(8)10/h5-6H,2-4,7H2,1H3,(H,16,17,18,19) |
InChI Key |
OBEZPHBXNWSTQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.